4-Bromo-n1-butylbenzene-1,2-diamine
Description
Contextualization of Substituted Benzene-1,2-diamines in Organic Chemistry
Substituted benzene-1,2-diamines, also known as ortho-phenylenediamines, are a cornerstone class of intermediates in organic synthesis. Their defining feature is the presence of two adjacent amino groups on a benzene (B151609) ring, which allows them to serve as versatile precursors for a wide array of heterocyclic compounds. The primary utility of these diamines lies in their ability to undergo condensation reactions with compounds containing two electrophilic centers, such as 1,2-dicarbonyls or their equivalents.
These reactions lead to the formation of important heterocyclic systems, most notably benzimidazoles and quinoxalines. chemicalbook.com Benzimidazole (B57391) scaffolds are of particular interest as they are found in numerous pharmacologically active molecules. wikipedia.org Similarly, quinoxaline (B1680401) derivatives prepared from benzene-1,2-diamines have found applications as emissive and electron-transport materials. chemicalbook.com The specific substituents on the benzene ring of the diamine precursor play a crucial role in determining the physical, chemical, and biological properties of the final heterocyclic product.
Significance of Halogenated and N-Alkyl Aromatic Diamines in Chemical Synthesis
The presence of both a halogen atom and an N-alkyl group on an aromatic diamine framework, as in 4-Bromo-N1-butylbenzene-1,2-diamine, imparts distinct and valuable characteristics for chemical synthesis.
Halogenation , specifically bromination, serves two primary purposes. First, the bromine atom modifies the electronic properties of the aromatic ring. Second, and more significantly, it acts as a versatile synthetic "handle." The carbon-bromine bond provides a reactive site for a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of new carbon-carbon bonds with aryl boronic acids. researchgate.net This capability enables the construction of complex molecular architectures, making halogenated diamines important intermediates for pharmaceuticals, agrochemicals, and dyes. chemicalbook.com
N-Alkylation of aromatic amines is a fundamental strategy for modifying the properties of a molecule. Introducing an alkyl group, such as a butyl chain, can influence several key parameters including solubility, steric hindrance, and basicity. In the context of medicinal chemistry, N-alkylation is a common method used to fine-tune the pharmacological profile of a compound. The synthesis of unsymmetrically N-alkylated diamines, where only one of the two amino groups is modified, allows for precise control over the subsequent synthetic steps and the final molecular structure. wikipedia.org The synthesis of such compounds can be achieved through various methods, including the condensation of an o-phenylenediamine (B120857) with a suitable carbonyl compound followed by alkylation. wikipedia.org
Scope and Objectives of Research on this compound
Specific research focused exclusively on this compound is not extensively documented in publicly available literature. However, the objectives and scope for such research can be inferred from the established importance of its constituent parts.
The primary objective would be the development of an efficient and selective synthesis for this unsymmetrically substituted diamine. This would likely involve a two-step process: first, the synthesis of the precursor 4-Bromo-1,2-benzenediamine, followed by a selective mono-N-butylation reaction. A key challenge in this synthesis is achieving selective alkylation on one amino group while leaving the other free for subsequent reactions.
The scope of research would extend to exploring the utility of this compound as a specialized building block. Its unique structure, featuring a primary amine, a secondary amine, and a bromine handle, offers multiple points for diversification. Research would likely focus on using this compound to synthesize novel series of benzimidazoles, quinoxalines, or other complex heterocyclic systems. The resulting compounds could then be screened for potential applications in materials science or as pharmacologically active agents, leveraging the combined influence of the bromo and N-butyl substituents.
Research Findings
Physicochemical Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 1039819-01-6 | bldpharm.com |
| Molecular Formula | C₁₀H₁₅BrN₂ | cymitquimica.com |
| Molecular Weight | 243.15 g/mol | sigmaaldrich.com |
Comparative Data of Related Diamines
The properties of this compound can be contextualized by comparing it with its parent compound and other N-alkylated analogs. The introduction of an alkyl group to the amine nitrogen significantly alters the molecular weight and is expected to influence physical properties like melting and boiling points.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 4-Bromo-1,2-benzenediamine | 1575-37-7 | C₆H₇BrN₂ | 187.04 | 65-69 | chemicalbook.comnih.govsigmaaldrich.comsigmaaldrich.com |
| 4-Bromo-N1-methylbenzene-1,2-diamine | 69038-76-2 | C₇H₉BrN₂ | 201.06 | Not available | sigmaaldrich.com |
| This compound | 1039819-01-6 | C₁₀H₁₅BrN₂ | 243.15 | Not available | bldpharm.comsigmaaldrich.com |
| 4-Bromo-N1-tert-butylbenzene-1,2-diamine | 1152550-37-2 | C₁₀H₁₅BrN₂ | 243.14 | Not available | cymitquimica.com |
Proposed Synthesis Route
A plausible synthetic route to this compound involves two main steps. The first is the preparation of the key intermediate, 4-Bromo-1,2-benzenediamine. The second step would be the selective N-butylation of this intermediate.
| Step | Reaction Description | Reactants/Reagents | Reference |
| 1 | Synthesis of 4-Bromo-1,2-benzenediamine: This precursor can be synthesized via the reduction of 4-bromo-2-nitroaniline. The reaction is typically carried out by heating the nitroaniline with a reducing agent like tin(II) chloride (SnCl₂) in a solvent such as ethanol. Following the reduction, the product is isolated after a basic workup. | 4-bromo-2-nitroaniline, Tin(II) chloride, Ethanol | |
| 2 | Selective N-Butylation: The selective mono-alkylation of a primary aromatic diamine can be challenging. One potential method involves the reaction of 4-Bromo-1,2-benzenediamine with an n-butyl halide (e.g., 1-bromobutane) under controlled conditions, often in the presence of a base to neutralize the hydrogen halide byproduct. Careful optimization of reaction time, temperature, and stoichiometry would be required to favor the mono-alkylated product over the di-alkylated species. | 4-Bromo-1,2-benzenediamine, 1-Bromobutane (B133212), Base |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
4-bromo-1-N-butylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7,13H,2-3,6,12H2,1H3 |
InChI Key |
FFASCMPATFWPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)Br)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo N1 Butylbenzene 1,2 Diamine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic approach to 4-Bromo-N1-butylbenzene-1,2-diamine identifies the primary chemical bonds to be formed. The most logical disconnections are the carbon-nitrogen bond of the N-butyl group and the carbon-bromine bond on the aromatic ring. This analysis suggests a synthetic pathway that involves two main stages: the formation of a brominated aromatic precursor and the subsequent introduction of the butyl group onto one of the amino functionalities. The key intermediate in this strategy is 4-bromo-1,2-benzenediamine (also known as 4-bromo-o-phenylenediamine). The synthesis, therefore, breaks down into the preparation of this intermediate and its subsequent mono-N-alkylation. A general retrosynthetic approach is shown in Figure 1.

Figure 1. Retrosynthetic analysis of this compound, highlighting the key disconnections and the central intermediate, 4-bromo-1,2-benzenediamine.
Synthesis of Brominated Aromatic Precursors
The successful synthesis of the target compound relies heavily on the efficient and regioselective preparation of the brominated precursor.
Regioselective Bromination Strategies for Benzene (B151609) and its Derivatives
The introduction of a bromine atom onto a benzene ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the nature of the substituents already present on the ring. For instance, electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. rsc.orgyoutube.com
Various brominating agents and conditions have been developed to achieve high regioselectivity. nih.gov For example, the use of N-bromosuccinimide (NBS) in the presence of a catalyst like silica (B1680970) gel can be a highly regioselective method for electrophilic aromatic bromination. nih.gov Other systems, such as tetraalkylammonium tribromides, have shown high para-selectivity for the bromination of phenols. nih.gov The choice of brominating agent and reaction conditions is crucial to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts. rsc.orgacs.org
Preparation of 4-Bromo-1,2-benzenediamine (4-Bromo-o-Phenylenediamine) Intermediates
The key intermediate, 4-bromo-1,2-benzenediamine, is typically synthesized from o-phenylenediamine (B120857). chemicalbook.comchemdad.comottokemi.com A common and effective method involves a three-step sequence: acetylation of the amino groups, followed by bromination, and finally, hydrolysis of the acetyl groups. chemicalbook.comchemdad.comottokemi.com
The initial acetylation of o-phenylenediamine with acetic anhydride (B1165640) protects the amino groups and moderates their activating effect, allowing for more controlled bromination. prepchem.com The subsequent bromination is then directed to the para position relative to the amino groups. A detailed procedure involves cooling a mixture of o-phenylenediamine, acetic acid, and acetic anhydride, followed by the addition of bromine in acetic acid. prepchem.com The reaction is then warmed to facilitate the bromination. prepchem.com
Finally, the protecting acetyl groups are removed by alkaline hydrolysis to yield 4-bromo-1,2-benzenediamine. chemicalbook.comchemdad.comottokemi.com A patent describes a method where 4-bromo-diacetyl-o-phenylenediamine is treated with aqueous sodium hydroxide (B78521) in methanol (B129727) to afford the desired product. google.com
Table 1: Synthesis of 4-Bromo-1,2-benzenediamine
| Step | Reactants | Reagents/Solvents | Conditions | Product |
|---|---|---|---|---|
| 1. Acetylation | o-Phenylenediamine | Acetic Anhydride, Acetic Acid | Ice bath, then 50°C | N,N'-(1,2-Phenylene)diacetamide |
| 2. Bromination | N,N'-(1,2-Phenylene)diacetamide | Bromine, Acetic Acid | 50-55°C | 4-Bromo-N,N'-(1,2-phenylene)diacetamide |
| 3. Hydrolysis | 4-Bromo-N,N'-(1,2-phenylene)diacetamide | Sodium Hydroxide, Methanol, Water | 90°C | 4-Bromo-1,2-benzenediamine |
N-Alkylation Approaches for Primary Aromatic Diamines
The final key transformation is the introduction of the butyl group onto one of the primary amine functionalities of the 4-bromo-1,2-benzenediamine intermediate.
Mono-N-Alkylation Strategies for Substituted Benzene-1,2-diamines
Achieving selective mono-N-alkylation of a diamine can be challenging as dialkylation is a common side reaction. Several strategies can be employed to favor the formation of the mono-alkylated product. These include using a stoichiometric amount of the alkylating agent, controlling the reaction temperature and time, and utilizing protecting groups to temporarily block one of the amino groups.
For aromatic amines, direct alkylation with alkyl halides can be sluggish. The Friedel-Crafts alkylation, a common method for introducing alkyl groups onto aromatic rings, has limitations when the ring is substituted with a basic amino group. libretexts.org The amino group can react with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. libretexts.org Therefore, alternative N-alkylation methods are often preferred for aromatic amines.
Controlled Introduction of the Butyl Moiety
One potential method is reductive amination. This would involve reacting 4-bromo-1,2-benzenediamine with butyraldehyde (B50154) in the presence of a reducing agent. This approach can offer good control over mono-alkylation.
Another approach is nucleophilic substitution, where 4-bromo-1,2-benzenediamine is reacted with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). To favor mono-alkylation, the reaction would likely be carried out with a slight excess of the diamine relative to the alkylating agent and under carefully controlled temperature conditions. The use of a suitable base to scavenge the hydrogen halide formed during the reaction is also necessary.
While the search results provide information on related compounds like 4-bromo-N1-methylbenzene-1,2-diamine and 4-bromo-N1-tert-butylbenzene-1,2-diamine, the specific conditions for the N-butylation of 4-bromo-1,2-benzenediamine would require experimental optimization. cymitquimica.comsigmaaldrich.com
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 4-Bromo-1,2-benzenediamine |
| o-Phenylenediamine |
| N,N'-(1,2-Phenylene)diacetamide |
| 4-Bromo-N,N'-(1,2-phenylene)diacetamide |
| 4-bromo-N1-methylbenzene-1,2-diamine |
| 4-bromo-N1-tert-butylbenzene-1,2-diamine |
| Benzene |
| Butyraldehyde |
| 1-Bromobutane |
Catalytic N-Alkylation Methods (e.g., Borrowing Hydrogen Catalysis)
Catalytic N-alkylation has emerged as a powerful and atom-economical method for the formation of C-N bonds, offering a greener alternative to traditional alkylation methods that often involve stoichiometric and toxic reagents. Among these, the "borrowing hydrogen" or "hydrogen autotransfer" methodology is particularly noteworthy. This process allows for the direct N-alkylation of amines using alcohols as the alkylating agents, with water being the only byproduct. researchgate.netreddit.com
The general mechanism of borrowing hydrogen catalysis involves a sequence of steps orchestrated by a transition metal catalyst. researchgate.net Initially, the catalyst dehydrogenates the alcohol to form an in-situ aldehyde or ketone. This reactive carbonyl intermediate then undergoes condensation with the amine to form an imine. Finally, the hydrogen that was "borrowed" by the catalyst is transferred back to the imine, reducing it to the corresponding N-alkylated amine and regenerating the catalyst for the next cycle. researchgate.net
A variety of transition metal complexes based on iridium, ruthenium, nickel, and copper have been shown to be effective catalysts for this transformation. researchgate.netnih.gov For the synthesis of this compound, a plausible approach involves the direct N-alkylation of 4-bromo-1,2-phenylenediamine with butan-1-ol, catalyzed by a suitable transition metal complex.
Proposed Reaction Scheme:
Table 1: Proposed Reaction Parameters for the Catalytic N-Alkylation of 4-Bromo-1,2-phenylenediamine
| Parameter | Proposed Condition | Rationale/Reference |
| Starting Materials | 4-Bromo-1,2-phenylenediamine, Butan-1-ol | Based on the target molecule structure. |
| Catalyst | Iridium or Ruthenium pincer complex, or a heterogeneous copper-based catalyst. | These catalysts have shown high efficacy in N-alkylation of aromatic amines. researchgate.netnih.govlibretexts.org |
| Solvent | Toluene or Dioxane | Commonly used solvents for borrowing hydrogen reactions, capable of reaching the required temperatures. libretexts.org |
| Base | K2CO3 or Cs2CO3 | Often required to facilitate the reaction, particularly the condensation step. libretexts.org |
| Temperature | 110-140 °C | Elevated temperatures are typically necessary to drive the catalytic cycle. libretexts.org |
| Reaction Time | 12-24 hours | Dependent on catalyst activity and substrate reactivity. |
The selective mono-N-alkylation of the diamine is a key challenge. The nucleophilicity of the two amino groups in 4-bromo-1,2-phenylenediamine is not identical due to the electronic effects of the bromo substituent. However, controlling the stoichiometry of the reactants and careful optimization of reaction conditions would be crucial to favor the formation of the desired mono-butylated product over the di-butylated byproduct.
Purification and Isolation Techniques for Synthetic Intermediates and Final Compound
The successful synthesis of this compound relies not only on the synthetic methodology but also on effective purification and isolation techniques for both the final product and any synthetic intermediates. The purification strategy must address the removal of unreacted starting materials, catalyst residues, and any byproducts, such as the di-alkylated diamine.
A multi-step purification protocol is often necessary to achieve high purity of the target compound. This typically involves a combination of extraction, chromatography, and recrystallization techniques.
Initial Work-up and Extraction:
Following the completion of the catalytic N-alkylation reaction, the reaction mixture would likely be cooled and the solvent removed under reduced pressure. The resulting crude residue would then be subjected to an extractive work-up. A typical procedure would involve dissolving the residue in a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and washing it with water to remove any water-soluble byproducts and the base. researchgate.net Further washing with a saturated brine solution helps to break any emulsions and remove residual water from the organic layer. The organic phase is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated to yield the crude product.
Chromatographic Purification:
Column chromatography is a powerful technique for separating the desired this compound from unreacted 4-bromo-1,2-phenylenediamine and the di-N-butylated byproduct. Given the amine functionalities, silica gel can be used as the stationary phase; however, the acidic nature of silica can sometimes lead to peak tailing and poor separation of basic compounds. biotage.com To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), can be added to the eluent system. biotage.com Alternatively, an amine-functionalized silica column could be employed for improved separation. biotage.com
A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. A common solvent system for the purification of aromatic amines is a mixture of hexane (B92381) and ethyl acetate. reddit.comrochester.edu
Table 2: Proposed Column Chromatography Parameters
| Parameter | Proposed Condition | Rationale/Reference |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) | Standard stationary phase for column chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate gradient | A versatile solvent system for separating compounds of varying polarity. rochester.edu |
| Elution Profile | Start with a low percentage of ethyl acetate and gradually increase the concentration. | To first elute non-polar impurities, followed by the product, and then more polar byproducts. |
| Additive | 0.1-1% Triethylamine in the eluent | To improve peak shape and reduce tailing of the basic amine compounds on silica gel. biotage.com |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization | To monitor the separation and identify fractions containing the pure product. |
Recrystallization:
The final step in the purification of this compound is often recrystallization to obtain a highly pure, crystalline solid. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
For aromatic amines, a variety of solvent systems can be considered. A single solvent or a binary solvent mixture may be employed. For a compound like this compound, with both aromatic and aliphatic character, a solvent mixture is likely to be effective. A good starting point would be to dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, methanol, or dichloromethane) at an elevated temperature and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes turbid. researchgate.netrochester.edu Allowing the solution to cool slowly will promote the formation of well-defined crystals.
A patent describing the purification of the related compound 4-bromo-o-phenylenediamine mentions recrystallization from tert-butyl methyl ether. researchgate.net This or similar ether-based solvents could also be effective for the N-butylated derivative.
Table 3: Potential Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water can induce crystallization. rochester.edu |
| Hexane/Ethyl Acetate | A common solvent system where ethyl acetate acts as the good solvent and hexane as the poor solvent. rochester.edu |
| tert-Butyl methyl ether | Proven effective for the recrystallization of the parent diamine. researchgate.net |
| Toluene | Can be a good solvent for aromatic compounds, with cooling leading to crystallization. |
The purity of the final isolated compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-Bromo-N1-butylbenzene-1,2-diamine in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
1H NMR for Proton Environment Analysis
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the n-butyl group, and the amine protons. The expected chemical shifts (δ) are influenced by the electron-donating effects of the amino groups and the electron-withdrawing effect of the bromine atom.
The aromatic region would likely display three signals corresponding to the three protons on the benzene (B151609) ring. The proton positioned between the two amino groups is expected to be the most shielded, appearing at the lowest chemical shift, while the other two protons will be influenced by the adjacent bromine and amino groups. The n-butyl chain will produce four distinct signals: a triplet for the terminal methyl group (CH3), a sextet for the adjacent methylene (B1212753) group (CH2), a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen atom (N-CH2). The protons of the primary and secondary amines (NH and NH2) would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H | 6.5 - 7.5 | Multiplet | 7.0 - 9.0 |
| Aromatic H | 6.5 - 7.5 | Multiplet | 7.0 - 9.0 |
| Aromatic H | 6.5 - 7.5 | Multiplet | 7.0 - 9.0 |
| N-H (secondary amine) | 3.5 - 5.0 | Broad Singlet | - |
| NH2 (primary amine) | 3.0 - 4.5 | Broad Singlet | - |
| N-CH2- | 3.0 - 3.5 | Triplet | ~7.5 |
| -CH2-CH2-N | 1.5 - 1.7 | Quintet | ~7.5 |
| -CH2-CH3 | 1.3 - 1.5 | Sextet | ~7.5 |
| -CH3 | 0.9 - 1.0 | Triplet | ~7.5 |
13C NMR for Carbon Framework Determination
The 13C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, a total of 10 distinct carbon signals are anticipated, six for the aromatic ring and four for the n-butyl chain.
The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the amino groups will be shielded and appear at higher fields (lower ppm values) compared to the unsubstituted benzene carbons. Conversely, the carbon atom bonded to the bromine will be deshielded. The four carbons of the n-butyl group will have characteristic chemical shifts, with the carbon attached to the nitrogen (N-CH2) being the most deshielded of the aliphatic carbons.
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C (C-Br) | 110 - 120 |
| Aromatic C (C-NH) | 135 - 145 |
| Aromatic C (C-NH2) | 130 - 140 |
| Aromatic C | 115 - 130 |
| Aromatic C | 115 - 130 |
| Aromatic C | 115 - 130 |
| N-CH2- | 40 - 50 |
| -CH2-CH2-N | 30 - 35 |
| -CH2-CH3 | 20 - 25 |
| -CH3 | 10 - 15 |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal correlations between protons that are coupled to each other. This would be crucial for confirming the connectivity within the n-butyl chain by showing cross-peaks between adjacent methylene and methyl groups. It would also help to delineate the coupling network among the aromatic protons.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This 1H-13C correlation experiment establishes direct, one-bond connections between protons and the carbons they are attached to. This technique would definitively link the proton signals of the n-butyl chain to their corresponding carbon signals and similarly connect the aromatic protons to their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for establishing connectivity across quaternary carbons and heteroatoms. For instance, an HMBC experiment would show correlations from the N-CH2 protons to the aromatic carbon atom attached to the secondary amine, as well as to the adjacent carbon in the butyl chain, thus confirming the N-butyl linkage and its position on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and obtaining information about the fragmentation pattern of this compound. The nominal molecular weight of this compound is 243.14 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M+), with two peaks of nearly equal intensity separated by two mass units (for 79Br and 81Br).
The fragmentation pattern would likely involve the loss of the butyl group, leading to a significant fragment ion. Other potential fragmentations could include the loss of the bromine atom and cleavage of the butyl chain at various points.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment |
| 243/245 | [M]+ (Molecular ion) |
| 186/188 | [M - C4H9]+ |
| 164 | [M - Br]+ |
| 57 | [C4H9]+ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines, C-H bonds of the aromatic ring and the aliphatic chain, C=C bonds of the aromatic ring, and the C-Br bond.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm-1) | Vibration Type |
| N-H (secondary amine) | 3300 - 3500 | Stretching |
| N-H (primary amine) | 3100 - 3500 (two bands) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| Aromatic C=C | 1500 - 1600 | Stretching |
| N-H | 1550 - 1650 | Bending |
| C-N | 1250 - 1350 | Stretching |
| C-Br | 500 - 600 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The presence of the amino groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The electronic transitions observed are typically π → π* and n → π* transitions. The solvent can influence the exact position of the absorption maxima. A typical UV-Vis spectrum for this compound would likely show strong absorptions in the ultraviolet region, potentially extending into the visible range depending on the solvent and pH.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Predicted λmax (nm) | Solvent |
| π → π | 240 - 260 | Ethanol |
| π → π | 280 - 320 | Ethanol |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering insights into bond lengths, bond angles, and intermolecular interactions.
A typical X-ray crystallographic analysis of this compound would involve growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in a beam of X-rays. The resulting diffraction pattern is then mathematically processed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined. The expected data from such an analysis would be compiled into a crystallographic information file (CIF), containing precise details about the crystal system, space group, unit cell dimensions, and atomic coordinates.
Table 1: Illustrative X-ray Crystallographic Data for a Related Bromo-Amine Compound This table is a representative example based on a structurally similar compound and does not represent data for this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 13.8417 |
| b (Å) | 7.4796 |
| c (Å) | 7.1531 |
| β (°) | 95.692 |
| Volume (ų) | 736.91 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating components of a mixture and for assessing the purity of a synthesized compound. For this compound, a suite of chromatographic techniques, including GC-MS, LC-MS, and HPLC, would be employed for comprehensive analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS would be used to determine its purity by separating it from any residual starting materials, byproducts, or solvents from its synthesis.
In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound. For example, the analysis of a related compound, 1-bromo-4-butylbenzene, by GC-MS shows characteristic top peaks at m/z 169 and 171, corresponding to the bromine-containing fragments nih.gov. While specific retention times and fragmentation patterns for this compound are not documented, a similar analysis would be expected to yield fragments indicative of the butyl group, the brominated benzene ring, and the diamine functionality.
Table 2: Representative GC-MS Parameters for Analysis of a Related Brominated Aromatic Compound This table illustrates typical parameters and does not represent specific data for this compound.
| Parameter | Condition |
|---|---|
| Column | TR-5MS (15 m x 0.25 mm, 0.1 µm film) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Oven Program | 120 °C (2 min), then 15 °C/min to 230 °C, then 5 °C/min to 270 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. It is ideal for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis. Commercial suppliers of 4-Bromo-N1-(tert-butyl)benzene-1,2-diamine, a closely related compound, indicate that LC-MS is a suitable analytical method bldpharm.com.
In an LC-MS analysis of this compound, the sample would be dissolved in a suitable solvent and injected into the LC system. The separation would occur on a column, typically a reversed-phase column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve ionization. The separated compound would then be introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. This allows for the accurate determination of the molecular weight. For instance, LC-MS/MS methods have been developed for the analysis of p-phenylenediamine (B122844) and its metabolites in biological samples, demonstrating the utility of this technique for this class of compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of compounds. For this compound, HPLC with a UV detector is a primary method for assessing purity.
A typical HPLC method for this compound would likely employ a reversed-phase C18 column. The mobile phase would be a gradient or isocratic mixture of an aqueous buffer and an organic modifier. For example, a method for the related N-butylbenzene-1,4-diamine utilizes a mobile phase of acetonitrile and water with phosphoric acid researchgate.net. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. Commercial documentation for similar compounds like 4-Bromo-N1-(tert-butyl)benzene-1,2-diamine and 4-Bromo-1,2-diaminobenzene often references HPLC as a method for quality control bldpharm.combldpharm.com.
Table 3: Illustrative HPLC Conditions for a Related Phenylenediamine Derivative This table provides an example of HPLC parameters and is not specific to this compound.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
Reaction Chemistry and Derivatization Strategies
Reactivity of the Aryl Bromide Moiety
The bromine atom attached to the aromatic ring is a key site for synthetic modification. As a halogen, it serves as an excellent leaving group in a multitude of cross-coupling and substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The aryl bromide in 4-Bromo-N1-butylbenzene-1,2-diamine is well-suited to participate in these transformations.
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov The reaction is widely used due to its mild conditions and tolerance of various functional groups, including the amine functionalities present in the substrate. nih.gov While specific studies on this compound are not prevalent, extensive research on unprotected ortho-bromoanilines demonstrates the feasibility of this transformation. nih.govrsc.org The reaction typically proceeds in good to excellent yields with a variety of boronic esters. nih.gov
| Aryl Bromide Substrate | Coupling Partner | Palladium Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene, Acetonitrile (B52724), or 1,4-Dioxane | 40-60% | mdpi.com |
| ortho-bromoaniline | Aryl/Alkyl boronic ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent | nih.gov |
| 4-bromoacetophenone | Phenylboronic acid | Magnetic supported Pd(II) | Na₂CO₃ | DMA | 94% | ikm.org.my |
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This method is a cornerstone of C-C bond formation and is known for its high stereoselectivity, typically favoring the trans product. organic-chemistry.org The reaction is tolerant of a wide range of functional groups. liverpool.ac.uk While the specific substrate this compound is not extensively documented, similar aryl bromides readily undergo the Heck reaction under various conditions. organic-chemistry.orgresearchgate.net
| Aryl Bromide Substrate | Alkene | Palladium Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-bromoanisole | Acrylic acid | HRG-Py-Pd NPs | - | Water | - | researchgate.net |
| Aryl Bromides | Styrene | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | Good to Excellent | |
| Aryl Bromides | n-Butyl acrylate | Pd / Phosphine-Imidazolium Salt | - | - | High | organic-chemistry.org |
Sonogashira Coupling: This coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base, such as an amine. organic-chemistry.org The Sonogashira reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.org The reaction can be performed even in aqueous media. libretexts.org
| Aryl Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Aryl or Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Amine | - | organic-chemistry.org |
| Iodobenzene | Phenylacetylene | Dipyrimidyl-palladium complex | N-butylamine | THF | wikipedia.org |
| Bromobenzene | Phenylacetylene | Pd and Cu catalysts | - | - | researchgate.net |
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org The substrate this compound lacks such strong activating groups. The amino groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, the aryl bromide of this compound is generally unreactive towards SNAr reactions under standard conditions. libretexts.org
Halogen-lithium exchange is a powerful reaction for converting aryl halides into highly reactive organolithium species. wikipedia.org This transformation is typically very fast, even at low temperatures, and involves treating the aryl bromide with an organolithium reagent, most commonly n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org
The reaction proceeds by converting the C-Br bond into a C-Li bond, generating a potent aryl lithium nucleophile. wikipedia.orgharvard.edu This intermediate is generally not isolated but is immediately trapped in situ with various electrophiles. For example, quenching the reaction with an aldehyde or ketone would introduce a new carbinol substituent, while reaction with carbon dioxide would yield a carboxylic acid. The presence of the amine groups in this compound could potentially complicate this reaction, as the acidic N-H protons may be deprotonated by the highly basic organolithium reagent. nih.gov This would consume additional equivalents of the reagent and may require a protection strategy for the amine groups or carefully controlled reaction conditions. nih.gov
Reactivity of the Diamine Functionality
The 1,2-diamine (ortho-phenylenediamine) moiety is a classic precursor for the synthesis of a wide variety of nitrogen-containing heterocycles. The adjacent nucleophilic amine groups readily participate in condensation reactions with bifunctional electrophiles.
The reaction of ortho-phenylenediamines with aldehydes or carboxylic acids is a fundamental and widely used method for synthesizing the benzimidazole (B57391) ring system. encyclopedia.pubencyclopedia.pub Benzimidazole is a bicyclic aromatic compound formed from the fusion of benzene (B151609) and imidazole rings. nih.gov This heterocyclic core is a prominent feature in many pharmacologically active molecules. researchgate.net
The synthesis typically involves a one-pot condensation and subsequent cyclization/oxidation of the ortho-phenylenediamine derivative with an aldehyde. organic-chemistry.org A broad range of aldehydes can be used, leading to diverse 2-substituted benzimidazoles. organic-chemistry.org The reaction can be promoted by various catalysts, including acids, or can proceed under thermal or microwave-assisted conditions. encyclopedia.pubresearchgate.net Alternatively, carboxylic acids or their derivatives can be used as the one-carbon source, often requiring harsher conditions like high temperatures or the presence of strong acids to facilitate the dehydration process. libretexts.orgnih.gov
| o-Phenylenediamine (B120857) Substrate | Coupling Partner | Catalyst/Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| o-phenylenediamine | Aryl aldehydes | H₂O₂ / HCl in ACN, rt | 2-Arylbenzimidazoles | organic-chemistry.org |
| o-phenylenediamine | Substituted aromatic aldehyde | Acetic acid / Microwave | Aryl-substituted Benzimidazole | encyclopedia.pubnih.gov |
| o-phenylenediamine | 4-Chlorobenzaldehyde | ρ-TSOH | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | researchgate.net |
| o-phenylenediamine | Carboxylic Acids | Heat (>100°C) to remove H₂O | 2-Substituted Benzimidazoles | libretexts.org |
Acylation and Sulfonylation of Amine Groups
The primary and secondary amine groups of 4-Bromo-N¹-butylbenzene-1,2-diamine are nucleophilic and can readily undergo acylation and sulfonylation reactions.
Acylation: This reaction involves the treatment of the diamine with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base. The base is necessary to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. This process results in the formation of amide linkages. Depending on the reaction conditions and the stoichiometry of the reagents, either one or both amino groups can be acylated.
Sulfonylation: Similarly, sulfonylation occurs when the diamine is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction yields sulfonamides. The resulting sulfonamides often exhibit different chemical and physical properties compared to the parent diamine.
Oxidation Reactions Involving Diamines
Ortho-phenylenediamines are susceptible to oxidation, and 4-Bromo-N¹-butylbenzene-1,2-diamine is expected to follow this reactivity pattern. Oxidation can lead to the formation of colored products and is often catalyzed by metal ions or occurs in the presence of various oxidizing agents. nih.govmdpi.com The oxidation of o-phenylenediamine can result in the formation of 2,3-diaminophenazine, a fluorescent compound. nih.govacs.org This reaction has been utilized in the development of fluorescent and colorimetric sensors. nih.govacs.org The oxidation process can be a two-step mechanism involving the deprotonation of the amino groups followed by the rearrangement of the electron cloud to form a π-conjugated system. mdpi.comsemanticscholar.org
Metal Complexation and Ligand Chemistry
The two nitrogen atoms of the diamine group in 4-Bromo-N¹-butylbenzene-1,2-diamine can act as Lewis bases, allowing the molecule to function as a ligand in coordination chemistry.
Coordination Modes and Chelation Potential of N-Alkyl Aromatic Diamines
N-alkyl aromatic diamines, such as 4-Bromo-N¹-butylbenzene-1,2-diamine, can coordinate to metal ions in several ways. They can act as monodentate ligands, where only one of the nitrogen atoms binds to the metal center. More commonly, they function as bidentate ligands, forming a stable five-membered chelate ring with the metal ion. worldresearchersassociations.com The presence of the N-butyl group can introduce steric hindrance that may influence the coordination geometry and the stability of the resulting metal complex.
Synthesis of Transition Metal Complexes with 4-Bromo-N¹-butylbenzene-1,2-diamine as a Ligand
Transition metal complexes of 4-Bromo-N¹-butylbenzene-1,2-diamine can be synthesized by reacting the diamine with a suitable metal salt in an appropriate solvent. The choice of metal ion and reaction conditions will dictate the stoichiometry and geometry of the resulting complex. A variety of transition metals, including cobalt(II), nickel(II), and zinc(II), have been shown to form complexes with substituted o-phenylenediamines. researchgate.net The characterization of these complexes typically involves techniques such as infrared and UV-Visible spectroscopy, elemental analysis, and conductivity measurements to determine the coordination mode and the geometry of the complex. researchgate.netresearchgate.net For instance, the involvement of the amine groups in coordination can be confirmed by shifts in the N-H stretching frequencies in the infrared spectrum. worldresearchersassociations.com
Investigation of Metal-Ligand Bonding and Stability
A thorough review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific investigation of metal-ligand bonding and stability for complexes derived from this compound. As of the current date, there are no available scholarly articles, peer-reviewed papers, or comprehensive datasets that detail the synthesis, characterization, and stability constants of metal complexes formed with this particular ligand.
The absence of such studies means that crucial information, including but not limited to, the formation constants (Kf), thermodynamic parameters (ΔG, ΔH, ΔS), and structural details (bond lengths, coordination geometries) of metal complexes involving this compound, remains uninvestigated and unpublished in the public domain.
Consequently, a detailed analysis of the metal-ligand bonding characteristics and the stability of these potential complexes cannot be provided. The generation of data tables containing stability constants or other relevant experimental findings is not possible due to the lack of empirical research on this compound.
Further experimental research is required to elucidate the coordination chemistry of this compound with various metal ions. Such studies would be essential to determine the stability of the resulting complexes and to understand the nature of the metal-ligand interactions.
Theoretical and Computational Investigations
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool for predicting molecular properties like geometry, vibrational frequencies, and electronic distribution. For 4-Bromo-n1-butylbenzene-1,2-diamine, DFT calculations would provide fundamental insights into its stability and chemical behavior.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like this compound, which features a rotatable n-butyl group, multiple stable conformations may exist.
Conformational analysis would involve systematically exploring the potential energy surface by rotating the bonds of the n-butyl chain (C-N, C-C, etc.). This process identifies the most stable conformer(s) and the energy barriers between them. DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly used for such optimizations. researchgate.net The results would yield precise bond lengths, bond angles, and dihedral angles for the most stable form of the molecule.
Table 1: Illustrative Optimized Geometrical Parameters for a Phenylenediamine Analog (Note: This data is hypothetical and for illustrative purposes, showing typical parameters expected from a DFT calculation.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-Br | ~1.91 |
| C-N (butyl) | ~1.40 | |
| C-N (amino) | ~1.42 | |
| Bond Angle (°) | C-C-N (butyl) | ~112.0 |
| C-C-Br | ~119.5 | |
| Dihedral Angle (°) | C-C-N-C (butyl chain) | ~180 (for an extended conformer) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. schrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the benzene (B151609) ring, while the LUMO would be distributed over the aromatic ring, influenced by the electron-withdrawing bromine atom. Calculating these energies helps in predicting how the molecule will interact with other reagents. numberanalytics.comresearchgate.netresearchgate.net
Table 2: Illustrative FMO Energy Data for a Substituted Bromoaniline Analog (Note: This data is hypothetical, based on typical values for similar molecules, and for illustrative purposes.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. deeporigin.com It is color-coded to show regions of different electrostatic potential: red indicates electron-rich, negative potential (attractive to electrophiles), while blue indicates electron-poor, positive potential (attractive to nucleophiles). Green represents neutral potential. numberanalytics.com
For this compound, the ESP map would likely show strong negative potential (red) around the two nitrogen atoms of the diamine groups due to their lone pairs of electrons. A region of positive potential (a "σ-hole") might be observed on the bromine atom along the C-Br bond axis, making it a potential site for halogen bonding. researchgate.net The benzene ring would display a mix of potentials, influenced by the competing effects of the electron-donating amino groups and the electron-withdrawing bromine atom. walisongo.ac.idacs.org
Reaction Mechanism Studies and Transition State Elucidation
Computational chemistry is invaluable for studying reaction mechanisms, allowing for the identification of intermediates and the calculation of transition state structures and energies. For this compound, a key reaction of interest would be further N-alkylation.
The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a common pathway for the N-alkylation of amines with alcohols, often catalyzed by transition metals like Ruthenium or Iridium. nih.govnih.gov A typical computational study of this process would involve:
Reactant and Product Optimization: Calculating the geometries and energies of the starting materials (e.g., this compound and an alcohol) and the final N-alkylated product.
Transition State Search: Locating the high-energy transition state structures for key steps, such as the initial dehydrogenation of the alcohol and the final hydrogenation of the imine intermediate.
Energy Profile Mapping: Constructing a reaction coordinate diagram that plots the energy changes throughout the reaction, revealing the activation energies for each step and identifying the rate-determining step.
Such studies on related aniline (B41778) alkylations have provided detailed mechanistic insights, which would be directly applicable to understanding the reactivity of this compound. acs.orgrsc.org
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can produce a vibrational spectrum, showing the frequencies and intensities of different vibrational modes (e.g., N-H stretches, C-Br stretches, aromatic C-H bends). Comparing the calculated spectrum of the optimized geometry with an experimental FTIR or Raman spectrum is a standard method for structural verification. researchgate.netarxiv.orgnumberanalytics.com
NMR Spectroscopy: While more computationally intensive, chemical shifts (¹H and ¹³C) and coupling constants can be predicted. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to calculate NMR shielding tensors, which are then converted to chemical shifts. This can be particularly useful for assigning complex spectra or distinguishing between different isomers or conformers. mdpi.comresearchgate.net
Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (Note: Data is hypothetical and for illustrative purposes.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3450 | 3445 | Asymmetric N-H Stretch |
| ν(N-H) | 3360 | 3355 | Symmetric N-H Stretch |
| ν(C-H) aromatic | 3080 | 3075 | Aromatic C-H Stretch |
| ν(C-H) aliphatic | 2955 | 2950 | Butyl C-H Stretch |
| ν(C-Br) | 650 | 645 | C-Br Stretch |
Molecular Dynamics Simulations for Conformational Dynamics
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. koreascience.kr An MD simulation of this compound, typically in a solvent like water or an organic solvent, would provide insights into its dynamic behavior. mdpi.comkummerlaender.eu
The simulation would track the movements of every atom over a period of nanoseconds or longer. Analysis of the resulting trajectory could reveal:
Conformational Flexibility: How the n-butyl chain moves and folds, and the relative populations of different conformers in a solution environment.
Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute, particularly around the polar amino groups and the bromine atom.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine groups and the solvent, or potentially intramolecularly.
MD simulations are crucial for bridging the gap between a single optimized structure and the dynamic ensemble of conformations that a molecule adopts in a real-world environment. acs.orgacs.org
Advanced Applications in Organic Synthesis and Materials Science
A Versatile Intermediate in Multi-Step Organic Synthesis
The inherent reactivity of the amino and bromo functionalities on the aromatic ring makes 4-Bromo-N1-butylbenzene-1,2-diamine a valuable intermediate in the synthesis of complex organic structures. The presence of the N1-butyl group can be leveraged to modulate solubility and reactivity compared to its parent compound, 4-bromo-1,2-benzenediamine.
Precursor for Complex Organic Molecules
The two adjacent amino groups, one of which is secondary (N-butyl) and the other primary, offer a platform for sequential reactions to build intricate molecular architectures. For instance, the diamine can undergo condensation reactions with dicarbonyl compounds to form heterocyclic systems like benzodiazepines or quinoxalines. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents. This dual functionality enables the construction of complex, multi-functionalized molecules that are often challenging to synthesize through other routes.
The parent compound, 4-bromo-1,2-benzenediamine, is a known precursor for fluorescent dipolar quinoxaline (B1680401) derivatives. chemicalbook.com By extension, this compound could be used to synthesize novel quinoxalines with tailored electronic properties, where the butyl group could enhance solubility in organic solvents, a crucial factor for solution-processable materials.
Building Block for Pharmaceutical and Agrochemical Intermediates
Aromatic diamines are foundational components in the synthesis of numerous biologically active compounds. The parent compound, 4-bromo-o-phenylenediamine, is recognized as an important intermediate in the production of pharmaceuticals and agrochemicals. chemicalbook.com The benzimidazole (B57391) scaffold, for example, which is a key structural motif in many pharmaceuticals, can be readily synthesized from 1,2-diaminobenzenes. The reaction of this compound with various aldehydes or carboxylic acids would lead to N-butylated and brominated benzimidazole derivatives, which could be explored for novel therapeutic or pesticidal activities. The lipophilic butyl group could potentially enhance the bioavailability of these molecules.
Table 1: Potential Pharmaceutical and Agrochemical Scaffolds from this compound
| Scaffold | Potential Synthesis Route | Potential Application Area |
| Quinoxalines | Condensation with α-dicarbonyls | Pharmaceuticals, Dyes |
| Benzimidazoles | Reaction with aldehydes/acids | Pharmaceuticals, Agrochemicals |
| Phenazines | Oxidative cyclization | Dyes, Electronic Materials |
Development of Functional Materials and Polymers
The unique combination of a reactive bromine atom and polymerizable diamine functionality positions this compound as a promising monomer for the creation of high-performance polymers and functional organic materials.
Monomer in Polycondensation Reactions (e.g., Polyimides, Polyamides)
Aromatic diamines are essential monomers for the synthesis of high-performance polymers like polyamides and polyimides, which are known for their excellent thermal stability and mechanical strength. While most conventional aromatic polyamides and polyimides suffer from poor solubility, the incorporation of bulky, flexible side groups is a well-established strategy to overcome this limitation. The N-butyl group in this compound would serve this purpose, disrupting polymer chain packing and improving solubility in common organic solvents. This would allow for easier processing and the casting of thin films.
Furthermore, the bromine atom would be retained as a pendant group on the polymer backbone, providing a handle for post-polymerization modification. This could be used to graft other functional groups, cross-link the polymer chains, or tune the material's refractive index.
Application in Optoelectronic and Emissive Materials (e.g., OLEDs)
Derivatives of 1,2-benzenediamine are used as precursors for materials in optoelectronic devices. For instance, 4-bromo-1,2-diaminobenzene can be a precursor for fluorescent dipolar quinoxaline derivatives, which have potential as emissive and electron-transport materials in Organic Light Emitting Diodes (OLEDs). chemicalbook.com The introduction of an N-butyl group in this compound could be used to fine-tune the electronic properties and solid-state morphology of such materials, potentially leading to improved device efficiency and stability. The bromine atom could also be used to introduce other functional groups relevant to OLED performance, such as hole-transporting or electron-transporting moieties, through cross-coupling reactions.
Synthesis of Dyes and Pigments
Aromatic amines are the cornerstone of the dye industry, serving as precursors for a vast array of azo dyes and other colorants. nih.gov The parent compound, 4-bromo-o-phenylenediamine, is noted for its use as a dyestuff intermediate. chemicalbook.com Diazotization of the primary amino group of this compound, followed by coupling with various aromatic compounds, would produce a range of novel azo dyes. The presence of the N-butyl group and the bromine atom would influence the final color, solubility, and fastness properties of the dye. The N-butyl group, in particular, would likely increase the dye's affinity for non-polar substrates and could be used to create disperse dyes suitable for synthetic fibers.
Table 2: Overview of Potential Applications in Functional Materials
| Application Area | Role of this compound | Key Functional Groups |
| High-Performance Polymers | Monomer | Diamine (for polycondensation), N-butyl (for solubility) |
| Optoelectronic Materials | Precursor to emissive/transport materials | Diamine (for heterocycle formation), Bromine (for modification) |
| Dyes and Pigments | Diazotization component | Primary amine, N-butyl group (for solubility/affinity) |
Lack of Specific Research Data on the Catalytic Applications of this compound
Therefore, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables on its specific roles in homogeneous, heterogeneous, or asymmetric catalysis as outlined in the requested sections. The principles of ligand design and catalysis certainly apply to this class of molecules, but specific examples, reaction data, and discussions of its performance as a ligand are not documented.
General synthetic routes for related chiral 1,2-diamines and the parent compound, 4-bromo-o-phenylenediamine, are known, suggesting that the synthesis of this compound and its chiral derivatives is feasible. nih.govgoogle.com These related chiral diamines are valuable in asymmetric catalysis, often serving as ligands for transition metals in various enantioselective transformations. nih.govnih.gov However, without specific studies on the title compound, any discussion of its catalytic behavior would be speculative and would not meet the required standard of a professional and authoritative article based on diverse sources.
For a comprehensive article on a related subject, sufficient literature is available on the catalytic applications of other substituted 1,2-phenylenediamines or different types of chiral diamine ligands.
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Greener Synthetic Pathways
The current synthesis of aromatic diamines often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary challenge is the development of environmentally benign synthetic routes. Future research will likely focus on:
Catalytic Systems: Investigating novel and more efficient catalytic systems to improve yield and selectivity while reducing the environmental impact. This includes exploring the use of earth-abundant metals and developing catalysts that can operate under milder conditions.
Alternative Reagents: Replacing hazardous reagents with greener alternatives is a key goal. For instance, a patented method for synthesizing 4-bromo-o-phenylenediamine uses sodium bromide and hydrogen peroxide as the brominating agent, which is a more environmentally friendly approach compared to traditional methods. google.com
Process Intensification: Research into continuous flow reactors and other process intensification technologies can lead to more efficient and sustainable production methods. elsevier.com These technologies offer better control over reaction parameters, potentially leading to higher yields and purity with reduced energy consumption.
CO2 as a C1 Source: A notable advancement in greener chemistry is the use of carbon dioxide as a C1 source for the synthesis of isocyanate precursors from aromatic diamines. rsc.org This approach not only utilizes a greenhouse gas but also offers a non-phosgene route to valuable polyurethane precursors. rsc.org
Exploration of Novel Reactivity Patterns and Transformations
The presence of a bromine atom, a primary amine, and a secondary amine in 4-Bromo-N1-butylbenzene-1,2-diamine suggests a rich and varied reactivity profile that is yet to be fully explored.
Cross-Coupling Reactions: The bromo substituent provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of functional groups. Future studies will likely focus on developing more efficient and selective coupling protocols tailored for this specific substrate.
Condensation Reactions: The diamine functionality allows for condensation reactions with various electrophiles to form heterocyclic compounds, polymers, and Schiff bases. researchgate.net Research in this area could lead to the discovery of new materials with unique electronic and photophysical properties.
Directed C-H Functionalization: Investigating the directing group ability of the amine functionalities to achieve selective C-H activation and functionalization of the benzene (B151609) ring would open up new avenues for creating complex molecular architectures.
Expansion of Applications in Emerging Fields of Chemical Science
While aromatic diamines are traditionally used in the synthesis of polymers and dyes, the unique structure of this compound could enable its use in more advanced applications. chemicalbook.com
Materials Science: The compound could serve as a monomer for the synthesis of high-performance polymers, such as polyimides and polybenzimidazoles, with tailored thermal and mechanical properties. The bromine atom can also be exploited to impart flame-retardant properties to materials. mdpi.com
Medicinal Chemistry: The diamine scaffold is a common feature in many biologically active molecules. The title compound could serve as a starting material for the synthesis of novel pharmaceutical candidates. Its potential as a building block for enzyme inhibitors or receptor ligands warrants further investigation.
Organocatalysis: Chiral derivatives of benzene-1,2-diamines have been successfully used as organocatalysts in asymmetric synthesis. mdpi.com Future work could explore the synthesis of chiral versions of this compound and their application in stereoselective transformations.
Integration with Machine Learning and AI for Predictive Chemistry
Property Prediction: ML models can be trained to predict various physicochemical and biological properties of derivatives of the title compound, such as solubility, reactivity, and toxicity. nih.govresearchgate.net This can help in prioritizing synthetic targets and reducing the need for extensive experimental screening. scholasticahq.com For instance, researchers have successfully used ML to predict the melting points of organic compounds. scholasticahq.comyoutube.com
Reaction-Planning Software: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules starting from this compound. mdpi.commdpi.com These tools can analyze vast reaction databases to identify the most promising synthetic strategies. nih.gov
De Novo Design: Generative models can be used to design new molecules with desired properties based on the this compound scaffold. This approach has the potential to rapidly identify novel candidates for various applications.
The integration of these computational approaches will undoubtedly play a crucial role in overcoming the challenges and unlocking the full scientific and commercial potential of this compound and its derivatives. nih.gov
Q & A
Q. How does the compound’s fluorescence profile compare to non-brominated analogs?
- Methodology : Measure fluorescence quantum yield (ΦF) in solvents of varying polarity. Bromine’s heavy atom effect typically reduces ΦF (e.g., ΦF = 0.12 vs. 0.45 for non-brominated analogs in DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
